Product packaging for Dibenz[a,c]acridine(Cat. No.:CAS No. 215-62-3)

Dibenz[a,c]acridine

Cat. No.: B1604859
CAS No.: 215-62-3
M. Wt: 279.3 g/mol
InChI Key: GUZBPGZOTDAWBO-UHFFFAOYSA-N
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Description

Aza-polycyclic aromatic hydrocarbons (aza-PAHs) are heterocyclic compounds that are structural analogues of polycyclic aromatic hydrocarbons (PAHs), where at least one carbon atom in an aromatic ring is replaced by a nitrogen atom. These compounds are products of incomplete combustion of organic materials containing nitrogen and are found in the environment from both natural and anthropogenic sources. bmuv.de The study of individual aza-PAH isomers is crucial as the location of the nitrogen atom significantly alters the molecule's electronic distribution, planarity, and steric hindrance, which in turn profoundly influences its chemical reactivity, environmental behavior, and biological interactions. psu.edu

Dibenz[a,c]acridine is one such pentacyclic aza-PAH. Its planar aromatic structure allows for significant π-π stacking interactions, a property that is fundamental to its behavior in both biological systems and materials science contexts. nih.gov Research on this specific isomer, while less extensive than on some of its more studied counterparts like dibenz[a,h]acridine (B14076) or dibenz[a,j]acridine (B14077), provides critical insights into structure-activity relationships across the wider family of aza-PAHs. psu.eduoup.com

The significance of this compound in the field of aza-PAH research stems from its unique isomeric structure. The precise placement of the nitrogen atom in the [a,c] fusion pattern, as opposed to other arrangements, creates a distinct electronic landscape across the molecule. This structural nuance is critical because it dictates the molecule's behavior and interactions. For instance, the position of the nitrogen heteroatom is known to influence the stereoselectivity of enzymes involved in the metabolic activation of aza-PAHs. psu.edu Therefore, studying isomers like this compound is essential for building comprehensive models that can predict the biological activities of this large class of compounds.

Furthermore, its inclusion in comparative analytical studies, such as the investigation of the matrix-isolated mid-infrared spectra of various dibenzacridine isomers, highlights its importance as a benchmark compound for spectroscopic and astrochemical research. researchgate.net Such studies help to build spectral libraries that can be used to identify these molecules in complex environmental samples or even in interstellar environments.

The investigation of dibenzacridines is part of the broader historical research into polycyclic aromatic compounds that began over a century ago. Early synthetic chemistry, such as the Bernthsen acridine (B1665455) synthesis first reported in the late 19th century, provided routes to acridine-based structures, although these classical methods often lacked regioselectivity, resulting in mixtures of isomers that were difficult to separate and study individually.

Specific research focused on the this compound isomer has been documented for several decades. For example, a scientific paper published in the Journal of Heterocyclic Chemistry in 1991 details synthetic methods related to the compound, indicating a long-standing, specific interest within the chemical community. chemsynthesis.com This history underscores a persistent effort to isolate and characterize individual dibenzacridine isomers to better understand their unique properties.

Current and future research on this compound is focused on several key areas, driven by the need for pure samples and a deeper understanding of its properties.

A primary imperative is the development of modern, regioselective synthetic strategies. Overcoming the limitations of classical methods to produce this compound in high purity and yield is essential for its detailed characterization and for exploring its potential applications. acs.org

A significant frontier for this molecule is in materials science and surface chemistry. Recent studies have explored the deposition of this compound molecules onto highly oriented pyrolytic graphite (B72142) (HOPG) to form well-ordered two-dimensional monolayers. avs.org These structures, stabilized by π-π interactions, are investigated using advanced techniques like scanning tunneling microscopy (STM) to understand molecular self-assembly and the electronic properties of the resulting surfaces. nih.govavs.org

Another major research thrust is the synthesis of functionalized this compound derivatives for use in catalysis. Researchers have successfully prepared bisimino-functionalized Dibenz[a,c]acridines that act as highly conjugated pincer ligands for palladium(II) complexes. rsc.org These complexes have shown catalytic performance in Heck coupling reactions, opening a pathway for the application of this molecular scaffold in synthetic organic chemistry. rsc.org

Finally, elucidating the specific metabolic pathways of this compound remains an important goal. It is well-established that the metabolism of aza-PAHs is highly dependent on the isomer's structure, which determines the formation of metabolites like dihydrodiols and epoxides. psu.edunih.gov Detailed metabolic studies on pure this compound are necessary to fully understand its biological profile in comparison to its other isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H13N B1604859 Dibenz[a,c]acridine CAS No. 215-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthro[9,10-b]quinoline
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InChI

InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H
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InChI Key

GUZBPGZOTDAWBO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H13N
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DSSTOX Substance ID

DTXSID40878543
Record name DIBENZ(A,C)ACRIDINE
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Molecular Weight

279.3 g/mol
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CAS No.

215-62-3, 65777-07-3
Record name Dibenz[a,c]acridine
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Synthetic Methodologies and Chemical Derivatization of Dibenz A,c Acridine

Regioselective Synthesis Approaches for the Dibenz[a,c]acridine Scaffold

The precise control of ring formation is paramount in synthesizing a specific isomer like this compound from a field of potential regioisomers. Various strategies have been developed to achieve this regioselectivity.

Thermal Cyclization Pathways

Thermal cyclization represents a classical yet effective method for the formation of polycyclic aromatic systems. These reactions often proceed through the high-temperature-induced cyclization of strategically designed precursors. For the synthesis of dibenzacridines, regioselective thermal cyclization of anil hydrochlorides, followed by dehydrogenation, has been shown to produce the target scaffolds in nearly quantitative yields. scispace.com Specifically, the thermal treatment of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives at temperatures between 140-180°C leads to the formation of dihydrodibenzacridine intermediates, which are subsequently dehydrogenated. oup.comresearchgate.net While this method has been explicitly detailed for the synthesis of the Dibenz[c,h]acridine isomer, the underlying principle of high-temperature electrocyclization of anil-derived precursors is a general strategy applicable to the synthesis of various dibenzacridine isomers, including this compound. scispace.comoup.com

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon and carbon-nitrogen bonds required for complex heterocyclic scaffolds. frontiersin.orgbeilstein-journals.org While not always a direct method for the final ring-closing step, these reactions are crucial for assembling the advanced precursors needed for subsequent cyclization.

For instance, the construction of the 2′-alkynylbiaryl-2-carbaldehyde precursors, which are key starting materials for the Povarov reaction synthesis of this compound, is achieved using palladium catalysis. acs.orgacs.org Reactions like the Suzuki and Sonogashira couplings are employed to precisely link the necessary aryl and alkynyl fragments, building the biaryl backbone with the aldehyde and alkyne functionalities positioned for the subsequent intramolecular cyclization. thieme-connect.com This strategic use of palladium catalysis ensures that the precursor is correctly assembled for regioselective formation of the this compound core.

Povarov Reaction Applications

The Povarov reaction, a type of aza-Diels-Alder reaction, has been ingeniously adapted for an efficient and general synthesis of the this compound scaffold. acs.org A notable development is an iron-catalyzed Povarov reaction/oxidation strategy that utilizes readily prepared 2′-alkynylbiaryl-2-carbaldehydes and various aryl amines. acs.orgresearchgate.net

In this method, catalytic iron(III) chloride (FeCl₃) facilitates a tandem reaction sequence. acs.org The reaction commences with the formation of an alkyne-tethered imine intermediate from the biaryl aldehyde and the aniline (B41778). The Lewis acidic FeCl₃ activates this aza-diene, which then undergoes an intramolecular [4+2] cycloaddition with the tethered alkyne dienophile. acs.org The resulting cyclized intermediate undergoes spontaneous aerial oxidation and aromatization to furnish the final this compound product. acs.org This approach is distinguished by its operational simplicity, broad substrate scope, high atom economy, and the use of an inexpensive and environmentally benign iron catalyst, providing moderate to high yields. acs.orgresearchgate.net

Table 1: Synthesis of this compound Derivatives via Iron-Catalyzed Povarov Reaction. acs.org
Aldehyde PrecursorAniline DerivativeProductYield (%)
2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehydeAniline14-Phenyldibenzo[a,c]acridine65
2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde4-Methoxyaniline14-(4-Methoxyphenyl)dibenzo[a,c]acridine72
2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde4-Fluoroaniline14-(4-Fluorophenyl)dibenzo[a,c]acridine55
4-Methoxy-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carbaldehydeAniline2-Methoxy-14-phenyldibenzo[a,c]acridine75
4-Methoxy-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde4-Methoxyaniline2-Methoxy-14-(4-methoxyphenyl)dibenzo[a,c]acridine81
2'-(p-Tolylethynyl)-[1,1'-biphenyl]-2-carbaldehydeAniline12-(p-Tolyl)dibenzo[a,c]acridine68

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating reaction rates, increasing yields, and improving energy efficiency. youtube.comrsc.org The technique relies on the efficient heating of polar molecules and ions by microwave irradiation, often leading to dramatically reduced reaction times—from hours to minutes. youtube.comscielo.br

While a specific protocol for the microwave-assisted synthesis of the this compound scaffold is not prominently documented, the methodology has been successfully applied to the synthesis of various related acridine (B1665455) and fused-heterocycle systems. nih.govmdpi.com For example, regioselective three-component reactions to form pyrazole-fused benzo[h]acridine derivatives have been achieved with high yields under microwave irradiation. nih.gov Similarly, the intramolecular Buchwald-Hartwig coupling to form dibenzazepine (B1670418) scaffolds has been optimized using microwave heating, achieving higher yields at elevated temperatures over shorter timeframes. rsc.org These examples strongly suggest that microwave-assisted protocols, particularly for key bond-forming reactions like Pd-catalyzed couplings or cyclization steps, represent a highly promising and efficient strategy for the future synthesis of this compound and its derivatives.

Stereoselective Synthesis of this compound Derivatives

The biological activity of many polycyclic aromatic compounds is highly dependent on their stereochemistry, particularly that of their metabolic derivatives. Therefore, the stereoselective synthesis of these metabolites and their precursors is crucial for toxicological and medicinal studies.

Synthesis of Dihydrodiol and Diol Epoxide Metabolite Precursors

The metabolic activation of dibenzacridines often proceeds through the formation of dihydrodiols, which are subsequently oxidized to highly reactive diol epoxides. The synthesis of these derivatives in their racemic and enantiomerically pure forms is essential for research. While synthetic procedures for the dihydrodiol and diol epoxide precursors of this compound are not extensively detailed in the surveyed literature, methods for closely related isomers like Dibenz[a,h]acridine (B14076) and Dibenz[c,h]acridine are well-established and provide a clear strategic blueprint.

For the related Dibenz[a,h]acridine, the racemic (±)-trans-10,11-dihydroxy-10,11-dihydrodibenz[a,h]acridine (a dihydrodiol) and its diastereomeric bay-region diol epoxides have been prepared through unequivocal multi-step synthesis. oup.compsu.edu The stereoselective synthesis of the pure (+)- and (–)-enantiomers of the dihydrodiols has also been described, which then serve as precursors for the enantiomerically pure diol epoxides. oup.com Similarly, for Dibenz[c,h]acridine, the enantiomerically pure (+)- and (–)-isomers of the diastereomeric 3,4-diol 1,2-epoxides have been synthesized from the corresponding optically active 3,4-dihydrodiol precursors. oup.com A key reaction in these syntheses is the Sharpless asymmetric dihydroxylation or resolution of a racemic intermediate to establish the initial stereocenters, which are then carried through the subsequent epoxidation steps. The pathway generally involves the oxidation of a terminal benzo-ring to an arene oxide, enzymatic or chemical hydration to a trans-dihydrodiol, and subsequent epoxidation of the bay-region double bond. oup.com

Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure this compound analogs is of significant interest due to the unique chiroptical properties arising from their helical structures. These chiral molecules, often classified as azahelicenes, have been prepared through various strategic approaches, including the resolution of racemates and direct asymmetric synthesis.

One prominent method involves the synthesis of dibenzo[c]acridine helicene-like compounds, which can be produced on a large scale. acs.orgnih.gov This approach allows for the separation of enantiomers, yielding materials with high optical rotation. acs.orgnih.gov For instance, a flexible synthetic route has been developed that permits structural variations at several positions on the dibenzo[c]acridine skeleton, providing access to a family of compounds with diverse properties. acs.orgnih.gov The resolution of racemic mixtures is a key step in obtaining the pure enantiomers. acs.org

Another strategy builds the chiral backbone from an optically pure precursor. For example, the enantiopure backbone of a diazahelicene-like dibenzo[c]acridine derivative was constructed starting from an optically pure axially chiral bis-tetralone. chim.it This precursor was obtained by preferential crystallization of a conglomerate. chim.it The synthesis proceeded through a Friedlaender reaction to enlarge the chromophore without loss of optical purity, followed by the formation of a central methylene-bridged ring, ultimately yielding the target heterohelicene on a gram scale in an enantiopure form. chim.it

Asymmetric catalysis has also been employed. Palladium-catalyzed C-H annulation has been used to convert an enantiopure biaryl building block into an enantiopure 6-aza acs.orghelicene. chim.it This demonstrates the power of transition-metal catalysis in constructing complex chiral heterocyclic systems. Furthermore, chiral ligands such as BINAP can be used in asymmetric Suzuki-Miyaura couplings to achieve high enantiomeric excess (ee), although this requires stringent reaction conditions.

Spontaneous resolution upon crystallization is another fascinating, albeit less predictable, route to chirality. Achiral molecules of 9-methylbenz[c]acridine and diphenylacetic acid have been shown to form a chiral cocrystal through hydrogen bonding. clockss.org In the crystal lattice, the achiral molecules adopt chiral conformations that are frozen in place, leading to a bulk material that is chiral. clockss.org

Table 1: Methodologies for Chiral this compound Synthesis

Method Key Features Starting Material Example Target Molecule Example Ref.
Racemate Resolution Large-scale synthesis of racemic mixture followed by separation of enantiomers. Racemic dibenzo[c]acridine helicene-like compounds Enantiopure dibenzo[c]acridine helicenes acs.orgnih.gov
Asymmetric Synthesis from Chiral Precursor Utilizes an existing optically pure building block to construct the helical system. Optically pure axially chiral bis-tetralone Enantiopure diazahelicene-like dibenzo[c]acridine chim.it
Asymmetric Catalysis Employs a chiral catalyst to induce enantioselectivity in a key bond-forming step. Enantiopure biaryl building block Enantiopure 6-aza acs.orghelicene chim.it
Chiral Cocrystallization Spontaneous formation of a chiral crystal from achiral components. 9-Methylbenz[c]acridine and Diphenylacetic acid Chiral cocrystal of 1:1 complex clockss.org

Functionalization and Modification Strategies

Introduction of Substituents for Structure-Activity Relationship Studies

The functionalization of the this compound core is crucial for tuning its physicochemical properties and for conducting structure-activity relationship (SAR) studies. Introducing various substituents at specific positions can modulate electronic, steric, and photophysical characteristics.

A key strategy for functionalization is the palladium-catalyzed, ligand-directed C-H functionalization. mdpi.com This method allows for the regioselective introduction of functional groups directly onto the aromatic backbone. For instance, the C-H bonds of 5,6-dihydrobenzo[c]acridines have been selectively alkoxylated. mdpi.com Researchers found that using Pd(OAc)₂ as the catalyst with PhI(OAc)₂ as the oxidant in methanol (B129727) at 100 °C effectively yielded 1-methoxy-5,6-dihydrobenzo[c]acridine in 82% yield. mdpi.com This protocol was shown to be tolerant of different substituents on the acridine core; for example, the presence of a strong electron-donating group on one of the benzene (B151609) rings did not impede the C-H activation and subsequent C-O bond formation. mdpi.com This allowed for the synthesis of various mono- and di-substituted methoxy (B1213986) derivatives, providing a platform to study the effect of substituent position on the molecule's properties. mdpi.com

The synthesis of these substituted acridines often begins with precursors like 1-chlorovinylcarboxaldehydes, which are derived from commercially available tetralones. mdpi.com These intermediates can then be reacted with various aniline derivatives to construct the core acridine structure, which is subsequently functionalized via C-H activation. mdpi.com This modular approach enables the systematic introduction of a wide array of substituents to probe SAR.

Table 2: C-H Alkoxylation of Dihydrobenzo[c]acridine Derivatives

Substrate Product Yield Conditions Ref.
5,6-Dihydrobenzo[c]acridine (B2594076) 1-Methoxy-5,6-dihydrobenzo[c]acridine 82% 10% Pd(OAc)₂, 2 eq. PhI(OAc)₂, MeOH, 100 °C mdpi.com
2,3-Dimethoxy-5,6-dihydrobenzo[c]acridine 1,2,3-Trimethoxy-5,6-dihydrobenzo[c]acridine 70% 10% Pd(OAc)₂, 2 eq. PhI(OAc)₂, MeOH, 100 °C mdpi.com
10-Methoxy-5,6-dihydrobenzo[c]acridine 1,10-Dimethoxy-5,6-dihydrobenzo[c]acridine 81% 10% Pd(OAc)₂, 2 eq. PhI(OAc)₂, MeOH, 100 °C mdpi.com

Complex Formation with Metal Centers (e.g., Pt(II) complexes)

The rigid, planar structure and the presence of a nitrogen atom make dibenzacridines excellent ligands for forming stable complexes with transition metals. Platinum(II) complexes of these aza-polycyclic aromatic hydrocarbons are of particular interest due to their potential applications in materials science, particularly as phosphorescent emitters in organic light-emitting diodes (OLEDs).

The synthesis of C^N^C cyclometalated dibenzo[c,h]acridine Pt(II) complexes demonstrates a common coordination strategy. mdpi.com The synthesis typically begins with the preparation of a precursor complex, such as [Pt(dba)(dmso)], from the H₂dba protoligand and K₂PtCl₄. mdpi.com This precursor, where 'dba' is the dibenzo[c,h]acridine ligand and 'dmso' is dimethyl sulfoxide, can then be reacted with various ancillary ligands to yield the final Pt(II) complexes. mdpi.com

For example, reacting [Pt(dba)(dmso)] with triphenylphosphine (B44618) (PPh₃) in dichloromethane (B109758) results in the complex [Pt(dba)(PPh₃)] in 97% yield. mdpi.com Similarly, reaction with tert-butyl isocyanide (CNtBu) affords [Pt(dba)(CNtBu)] in 98% yield, and reaction with an N-heterocyclic carbene (NHC) like 1,3-dimethylimidazolydene (Me₂Imd) gives [Pt(dba)(Me₂Imd)] in 93% yield. mdpi.com These reactions demonstrate a versatile method for tuning the properties of the final complex by simply varying the ancillary ligand. X-ray diffraction analysis of these complexes often reveals pronounced head-to-tail π-stacking interactions in the solid state. mdpi.com

Table 3: Synthesis of Dibenzo[c,h]acridine Pt(II) Complexes

Precursor Ancillary Ligand (L) Product Complex Solvent Yield Ref.
[Pt(dba)(dmso)] Triphenylphosphine (PPh₃) [Pt(dba)(PPh₃)] CH₂Cl₂ 97% mdpi.com
[Pt(dba)(dmso)] tert-Butyl isocyanide (CNtBu) [Pt(dba)(CNtBu)] CH₂Cl₂ 98% mdpi.com
[Pt(dba)(dmso)] 1,3-Dimethylimidazolydene (Me₂Imd) [Pt(dba)(Me₂Imd)] MeCN 93% mdpi.com

Metabolism and Biotransformation of Dibenz A,c Acridine

The biotransformation of Dibenz[a,c]acridine is primarily an oxidative process mediated by enzymes. This metabolic activation is a prerequisite for the compound's interaction with cellular macromolecules.

Enzymatic Pathways and Cytochrome P450 Involvement

The enzymatic conversion of this compound involves several key pathways. The primary route of metabolism is through oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. vulcanchem.com This process is fundamental to the biotransformation of many polycyclic aromatic hydrocarbons.

Research indicates two main metabolic pathways for this compound:

Diol Epoxide Pathway : This is considered the predominant pathway, particularly in epidermal cells. It involves a series of enzymatic reactions that lead to the formation of highly reactive bay-region epoxides. vulcanchem.com

Radical Cation Pathway : In hepatic microsomes, an alternative pathway involving one-electron oxidation can generate reactive radical cations. vulcanchem.com

Table 1: Known Metabolic Pathways for this compound
Metabolic PathwayKey CharacteristicsPrimary LocationSource
Diol Epoxide PathwayPredominant route involving cytochrome P450 oxidation, leading to bay-region epoxides.Epidermal Cells vulcanchem.com
Radical Cation PathwayInvolves one-electron oxidation to generate reactive intermediates.Hepatic Microsomes vulcanchem.com

While it is established that cytochrome P450 enzymes metabolize this compound, specific data identifying the exact human and animal CYP450 isoforms (such as CYP1A1, CYP1B1, and CYP3A4) directly responsible for its metabolism are not extensively detailed in the available scientific literature. In contrast, extensive research has been conducted on related isomers like Dibenz[a,h]acridine (B14076) and Dibenz[a,j]acridine (B14077), where isoforms including CYP1A1, CYP1B1, and CYP3A4 have been shown to play significant roles. acs.orgnih.govnih.gov For instance, studies on the related compound class, including dibenz[a,j]acridine, suggest that CYP1B1 is selectively inhibited by these structures, pointing to a potential, though unconfirmed, interaction with this compound. nih.gov

Regioselectivity and Stereoselectivity in Metabolite Formation

The concepts of regioselectivity and stereoselectivity are crucial in the metabolism of polycyclic aromatic compounds, as they determine the specific structure of the resulting metabolites. However, detailed research findings on the specific regio- and stereoselective preferences in the formation of this compound metabolites are scarce. The scientific focus has largely been on other isomers, where, for example, the metabolism of Dibenz[a,h]acridine by human CYP1A1 and CYP1B1 shows significant differences in regioselectivity but similar stereoselectivity, producing primarily R,R enantiomers of its dihydrodiols. acs.orgnih.gov

Identification and Characterization of this compound Metabolites

The metabolic transformation of this compound results in the formation of several types of derivatives.

Dihydrodiol and Phenolic Metabolites

The formation of dihydrodiols is a common and critical step in the metabolic pathway of polycyclic aromatic hydrocarbons. For the related compound, dibenz[a,c]anthracene, liver homogenates have been shown to produce the corresponding trans-10,11-dihydro-10,11-dihydroxy metabolite. nih.gov While this suggests a likely metabolic route for this compound, specific dihydrodiol and phenolic metabolites for this exact compound have not been definitively identified and characterized in the reviewed literature. For comparison, the metabolism of the [a,j] isomer by rat liver microsomes yields well-characterized metabolites including trans-3,4-dihydroxydibenz[a,j]acridine and various phenolic derivatives. oup.comnih.gov

Diol Epoxide Metabolites (e.g., Bay-Region Diol Epoxides)

The metabolic activation of this compound is known to proceed through a diol epoxide pathway. vulcanchem.com This process culminates in the formation of bay-region diol epoxides, which are highly reactive intermediates. These epoxides are formed on the sterically hindered angular benzo-ring of the molecule. The formation of these bay-region epoxides is a key event, as these metabolites can covalently bind to cellular macromolecules like DNA. vulcanchem.com While the pathway is known, the specific structures of the bay-region diol epoxides derived from this compound are not explicitly detailed in the available research, unlike the extensive characterization for isomers such as Dibenz[a,h]acridine. oup.comnih.gov

N-Oxide Derivatives

Oxidation can also occur at the nitrogen atom in aza-polycyclic aromatic hydrocarbons, leading to the formation of N-oxide derivatives. For the related isomer Dibenz[a,j]acridine, the corresponding N-oxide has been identified as a minor metabolite in incubations with liver microsomes. nih.gov However, there is no specific information in the surveyed literature confirming the formation or identification of N-oxide derivatives from the metabolism of this compound.

In Vitro and In Vivo Metabolic Models

General metabolic activation of this compound is understood to occur via cytochrome P450-mediated oxidation, which converts the parent compound into reactive, DNA-adducting metabolites. vulcanchem.com Two primary pathways have been proposed for this activation: a diol epoxide pathway and a radical cation pathway. vulcanchem.com

Studies using microsomal preparations, particularly from the liver, are fundamental for identifying primary metabolites and enzymatic pathways. For this compound, it has been noted that a radical cation pathway can occur in hepatic microsomes, where one-electron oxidation generates reactive intermediates. vulcanchem.com

However, in contrast to extensive studies on isomers like Dibenz[a,h]acridine and Dibenz[a,j]acridine which have identified numerous specific metabolites like dihydrodiols and phenols in rat liver microsomal incubations, detailed research identifying and quantifying the metabolites of this compound is not present in the available literature. psu.eduoup.comoup.comoup.com Therefore, a comprehensive profile of metabolites formed from this compound in liver microsomes has not been documented.

Note: Due to the absence of specific quantitative data from research studies on the microsomal metabolism of this compound, a data table of metabolites cannot be generated.

Investigations at the cellular level provide insight into the metabolic pathways active within specific cell types. For this compound, a diol epoxide pathway has been identified as predominant in epidermal cells. vulcanchem.com This pathway leads to the formation of bay-region epoxides, which are reactive metabolites capable of covalently binding to cellular macromolecules like guanine (B1146940) in DNA. vulcanchem.com

While this provides a general understanding of its activation in skin cells, detailed cellular metabolism studies that characterize the full range of metabolites, their rates of formation, or the specific enzymes involved are not available for this compound. Such studies have been performed for other isomers, for instance in rat hepatocytes or Chinese hamster lung cells (V79), but the specific findings for those compounds cannot be extrapolated to this compound. nih.gov

Note: As there are no detailed research findings that quantify the formation of various metabolites in cellular studies of this compound, the generation of an interactive data table is not possible.

Biological Activities and Molecular Mechanisms of Dibenz A,c Acridine and Its Derivatives

Carcinogenicity and Tumorigenicity Studies

The carcinogenicity of dibenzacridines is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules like DNA.

The carcinogenic mechanism of dibenzacridines is a multi-step process initiated by metabolic activation. The parent compound undergoes enzymatic transformations to form electrophilic metabolites that readily react with DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations.

For the closely related isomer Dibenz[a,j]acridine (B14077) (DBA), studies in mice have shown that topical application leads to the formation of distinct DNA adducts in the skin. nih.gov The metabolic activation of DBA proceeds through dihydrodiols, which are precursors to the ultimate DNA-binding species. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis.

Furthermore, mutations resulting from this DNA damage can activate proto-oncogenes. In the case of Dibenz[a,j]acridine, its activation has been linked to mutations in the ras gene, specifically in codons 12, 13, and 61. researchgate.net Activation of the ras proto-oncogene is a key step in the development of many cancers. While these specific data pertain to the [a,j] isomer, they represent the widely accepted mechanistic basis of carcinogenesis for this class of compounds.

The "bay-region" theory is central to understanding the carcinogenicity of many polycyclic aromatic hydrocarbons and their nitrogen-containing analogs. nih.govaacrjournals.org This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the molecule are the ultimate carcinogenic metabolites. These bay-region diol epoxides are highly reactive and readily form adducts with DNA.

For Dibenz[a,h]acridine (B14076) and Dibenz[a,j]acridine, extensive research supports the role of bay-region diol epoxides as the ultimate carcinogens. nih.govnih.govaacrjournals.orgnih.govoup.com The metabolic pathway involves the formation of a dihydrodiol, which is then further oxidized to a diol epoxide. nih.govoup.com For instance, the major route of Dibenz[a,j]acridine activation to DNA-binding species in mouse skin is through the formation of its 3,4-dihydrodiol, which is subsequently metabolized to a bay-region diol-epoxide. nih.gov Similarly, studies on Dibenz[a,h]acridine have identified its (+)-(8R,9S,10S,11R)-diol epoxide-2 isomer as the ultimate carcinogenic metabolite. oup.com

However, it is noteworthy that for dibenz[a,c]anthracene, a structural analog of Dibenz[a,c]acridine, some studies suggest that the bay-region theory may not be fully applicable to its mutagenesis. In this case, angular ring substituted phenols were found to be more mutagenic than the parent hydrocarbon, indicating they may be critical in the metabolic activation pathway. nih.gov

Interactions with Biological Macromolecules

The biological effects of this compound and its related compounds are fundamentally linked to their interactions with key cellular macromolecules. These interactions can disrupt normal cellular processes, leading to a range of toxicological outcomes.

DNA Intercalation and Structural Perturbations

Acridine-based compounds, including the dibenzacridines, are well-known for their ability to interact with DNA through a process called intercalation. nih.govnih.gov This mechanism involves the insertion of the planar, polycyclic aromatic ring system of the molecule between the base pairs of the DNA double helix. This insertion is primarily driven by non-covalent forces, including hydrophobic and van der Waals interactions between the intercalator and the DNA base pairs. nih.gov

The physical insertion of the this compound molecule into the DNA structure causes significant local distortions. These perturbations include an extension and unwinding of the deoxyribose-phosphate backbone to accommodate the intercalated molecule. This leads to a lengthening of the DNA molecule and a decrease in its flexibility. Such structural alterations can interfere with crucial cellular processes that rely on the normal DNA conformation, such as DNA replication and transcription, potentially making DNA replication impossible. nih.gov Computational studies analyzing the molecular electrostatic potential of acridine (B1665455) show electron-rich regions that facilitate these non-covalent interactions with DNA. nih.gov

Enzyme Inhibition (e.g., Topoisomerase II)

A significant consequence of DNA intercalation by acridine derivatives is the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA to allow another strand to pass through, thus resolving DNA tangles and supercoils. mdpi.com

Certain acridine derivatives act as "topoisomerase poisons." tmu.edu.twnih.gov Instead of merely inhibiting the enzyme's activity, they stabilize the transient complex formed between topoisomerase II and the DNA, known as the cleavage complex. mdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, toxic double-strand breaks, which can trigger programmed cell death (apoptosis). nih.gov While many acridine derivatives are known Topoisomerase II inhibitors, studies on substituted benz[a]acridines and benz[c]acridines have revealed differences in their activity. For instance, some dihydrobenz[a]acridine derivatives were found to be potent Topoisomerase I poisons, while the evaluated benz[c]acridine (B1195844) derivatives were devoid of topoisomerase poisoning activity. tmu.edu.tw

Aryl Hydrocarbon Receptor (AhR) Activation and Dioxin-like Toxicity

This compound, as a polycyclic aromatic hydrocarbon (PAH), can exert toxicity through the activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. researchgate.netmdpi.com Upon binding with a ligand like this compound, the receptor undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.com

This activated AhR:ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. mdpi.com This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. researchgate.net While this is a detoxification pathway, persistent activation of the AhR by stable, non-metabolizable ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is responsible for a wide range of toxic effects. nih.govnih.gov The sustained and inappropriate activation of the AhR pathway disrupts normal physiological functions, leading to what is known as dioxin-like toxicity. nih.govexcli.de Many of the toxic effects of compounds that activate this pathway are predominantly mediated by the AhR. nih.gov

Structure-Activity Relationships (SAR) in this compound Series

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For dibenzacridines, specific structural features are critical determinants of their interactions with biological targets and their resulting toxicity.

Influence of Nitrogen Heteroatom Position on Biological Activity

The position of the nitrogen atom within the fused ring system of dibenzacridines significantly impacts their biological properties. The angular [a,c] fusion pattern of this compound is one of several possible arrangements for dibenzacridines, with the linear [a,h] and [a,j] isomers and the angular [b,h] isomer also existing.

Table 1: Comparative Activity of Benzacridine Isomers

Compound Class Target Enzyme Observed Activity
Dihydrobenz[a]acridines Topoisomerase I Potent poisons

Correlation of Molecular Descriptors with Toxicity and AhR Activation

Quantitative structure-activity relationship (QSAR) models are used to mathematically correlate the chemical structure of compounds with their biological activity or toxicity. nih.gov For polycyclic aromatic compounds, including dibenzacridines, these models help predict AhR-mediated toxicity based on specific molecular descriptors.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. For AhR activation by PAHs, descriptors related to molecular polarizability and aromaticity have been identified as important factors. nih.gov

Molecular Polarizability: This descriptor relates to how easily the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability can enhance the partitioning of the compound within the cell membrane to bind with the AhR, contributing to higher AhR activity. nih.gov

Aromaticity: The degree of aromatic character influences the planarity and electronic properties of the molecule, which are crucial for effective binding to the AhR ligand-binding domain.

QSAR studies have shown that such descriptors can be used to develop predictive models for the AhR activity of various PAHs. nih.gov These models are valuable for estimating the potential toxicity of new or untested dibenzacridine derivatives and for understanding the molecular initiating events that lead to AhR activation.

Table 2: Key Molecular Descriptors for AhR Activation

Molecular Descriptor Relevance to AhR Activation Predicted Outcome of Increased Value
Molecular Polarizability Influences partitioning into cell membranes and binding with AhR. nih.gov Increased AhR Activity nih.gov

Design Principles for Modulating Biological Effects

The biological activities of this compound, also known as Benz[c]acridine, and its derivatives are intricately linked to their molecular structure. Researchers have explored various design principles to modulate these effects, primarily focusing on anticancer applications and understanding their carcinogenic potential. The key strategies involve modifications of the polycyclic core, substitution at specific positions, and considerations of stereochemistry, all of which influence the compound's interaction with biological targets like DNA.

A significant area of investigation has been the structure-activity relationship (SAR) concerning the tumor-initiating properties of Benz[c]acridine and its metabolites. nih.gov Studies on mouse skin have revealed that the parent compound, Benz[c]acridine, is a weak tumor initiator. nih.gov However, its metabolic activation leads to derivatives with significantly enhanced carcinogenic potential. The design and activity of these derivatives have provided crucial insights into how structural modifications dictate biological outcomes.

One of the most potent tumor initiators in this class is the trans-3,4-dihydroxy-3,4-dihydro-B[c]ACR. nih.gov This dihydrodiol derivative was found to be at least six times more active than the parent Benz[c]acridine, highlighting the critical role of metabolic hydroxylation of the benzene (B151609) ring in activating the molecule. nih.gov This finding underscores the principle that modifying the saturation and oxygenation of the core ring system is a powerful tool for modulating biological activity.

Further metabolic activation of the trans-3,4-dihydrodiol leads to the formation of bay-region diol-epoxides, which are considered ultimate carcinogens. nih.gov The stereochemistry of these diol-epoxides is a key design principle. Two diastereomeric forms exist: isomer 1, where the epoxide oxygen is cis to the benzylic hydroxyl group, and isomer 2, where it is trans. Both isomers exhibit significant tumor-initiating activity, but isomer 2 is at least five times more potent than isomer 1 and shows activity comparable to its precursor, trans-3,4-dihydroxy-3,4-dihydro-B[c]ACR. nih.gov In contrast, non-bay-region diol-epoxides and the K-region (5,6-arene oxide) were found to be inactive, demonstrating high regioselectivity in the molecule's mechanism of action. nih.gov

These findings illustrate that precise stereochemical and regiochemical control are paramount design principles. The orientation of the epoxide ring relative to the hydroxyl groups in the bay region dramatically influences the carcinogenic activity, likely by affecting the efficiency of DNA adduct formation.

In the context of developing anticancer agents, substitutions on the this compound scaffold have been explored to enhance therapeutic effects while minimizing toxicity. For instance, novel 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have been designed and synthesized. mdpi.com These compounds were found to effectively bind to and stabilize the c-KIT G-quadruplex, a secondary DNA structure implicated in cancer cell proliferation, with significant selectivity over duplex DNA. mdpi.com The biological evaluation of these derivatives showed they could induce apoptosis through the activation of the caspase-3 cascade pathway. mdpi.com This demonstrates a design principle where adding specific substituents at the 7-position can shift the biological activity from carcinogenesis to a potential therapeutic mechanism by altering the molecular target from duplex DNA intercalation to G-quadruplex stabilization.

Another design strategy involves the hybridization of the acridine core with other bioactive molecules. While not specific to this compound in the provided context, the general principle for acridines is that creating hybrid molecules can enhance activity and reduce side effects through synergistic effects. nih.gov For example, linking acridine moieties to thiosemicarbazides has been explored to create hybrids with potential anticancer properties. nih.gov This approach could theoretically be applied to the this compound scaffold to develop novel therapeutic agents.

The planarity of the aromatic system is a well-established principle for the biological activity of acridines, as it facilitates intercalation into the DNA double helix. nih.gov For this compound derivatives, this planarity is a foundational aspect of their activity. However, as seen with the 5,6-dihydrobenzo[c]acridine (B2594076) derivatives, slight deviations from complete planarity can be exploited to achieve different target specificities, such as G-quadruplex DNA. mdpi.com

The table below summarizes the key structure-activity relationships for this compound derivatives based on these design principles.

Derivative/ModificationKey Structural FeatureObserved Biological Effect
Benz[c]acridine (Parent Compound)Unsubstituted polycyclic aromatic coreWeak tumor initiator nih.gov
trans-3,4-dihydroxy-3,4-dihydro-B[c]ACRHydroxylation and partial saturation of the terminal benzene ringPotent tumor initiator (at least 6-fold more active than parent) nih.gov
Bay-region diol-epoxide (Isomer 2, trans)trans-orientation of epoxide oxygen to benzylic hydroxyl groupHighly potent tumor initiator nih.gov
Bay-region diol-epoxide (Isomer 1, cis)cis-orientation of epoxide oxygen to benzylic hydroxyl groupTumor initiator (at least 5-fold less active than Isomer 2) nih.gov
Non-bay-region diol-epoxides & 5,6-arene oxide (K-region)Epoxidation outside the bay-regionInactive as tumor initiators nih.gov
7-substituted-5,6-dihydrobenzo[c]acridine derivativesSubstitution at C7 and partial saturation of a central ringStabilization of c-KIT G-quadruplex DNA; induction of apoptosis mdpi.com

Environmental Occurrence, Fate, and Transport of Dibenz A,c Acridine

Sources and Environmental Release Pathways

Dibenz[a,c]acridine is primarily introduced into the environment through human activities involving the incomplete burning of organic materials. nih.govjournalijar.com Key sources include:

Automobile Exhaust: Emissions from gasoline and diesel engines release this compound into the atmosphere. nih.govca.govacs.orgiarc.fr

Coal Burning: The combustion of coal for power generation and industrial processes is a significant source of this compound due to the high nitrogen content of coal. nih.govca.govepa.gov

Incineration: The burning of municipal and industrial waste contributes to the environmental load of this compound. nih.govca.gov

Tobacco Smoke: This compound is a constituent of tobacco smoke. acs.orgnih.goviarc.fr

Wood Burning: The combustion of wood for heating and in events like forest fires releases this compound. carexcanada.caairies.or.jp

Beyond direct combustion, certain industrial activities and their byproducts are sources of this compound. The compound can be found in materials such as coal tar and its distillates, which are byproducts of coal processing. epa.gov These materials, in turn, may be used in other industrial applications, potentially leading to further environmental release. epa.gov

Environmental Distribution and Partitioning

Once released into the atmosphere, this compound is expected to exist almost entirely in the particulate phase. nih.govnih.gov This is due to its low vapor pressure. nih.gov As a result, it associates with airborne particulate matter. nih.goviarc.frnih.gov This particulate-bound compound can then be removed from the atmosphere through wet deposition (rain and snow) or dry deposition. nih.govnih.gov Studies have detected dibenzacridines in atmospheric particulate matter. iarc.frresearchgate.net

This compound has been detected in various environmental compartments:

Soil: Due to its high octanol-water partition coefficient (Kow), this compound is expected to be immobile in soil, binding strongly to soil particles. nih.govnih.gov Its low potential for volatilization from moist or dry soil surfaces further contributes to its persistence in this medium. nih.gov

Water: In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.govnih.gov Its low water solubility limits its concentration in the dissolved phase. vulcanchem.com The compound has been identified in river sediments. oup.com

Sediments: Due to its tendency to adsorb to particulate matter, this compound accumulates in sediments. iarc.frnih.gov Studies of lake and river sediments have confirmed the presence of various dibenzacridine isomers. nih.govoup.com For instance, Dibenz(a,c or a,h)acridine has been detected in the surface sediments of Lake Zurich and Lake Lucerne. nih.gov

Environmental Persistence and Degradation

This compound is considered a persistent environmental contaminant. ontosight.ai Its degradation in the environment is slow.

Biodegradation: Studies suggest that biodegradation is not a significant environmental fate process for this compound in soil or water. nih.govnih.gov

Photolysis: The compound absorbs light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.govnih.gov However, its association with particulate matter can influence the rate of this process.

Hydrolysis: Hydrolysis is not expected to be an important environmental fate process as the compound lacks functional groups that would hydrolyze under typical environmental conditions. nih.gov

Table 1: Environmental Fate and Properties of this compound

Property Value/Description Implication
Source Product of incomplete combustion (e.g., vehicle exhaust, coal burning) nih.govca.gov Widespread, non-point source pollution
Atmospheric State Exists primarily in the particulate phase nih.govnih.gov Transported with airborne particles, removed by deposition
Soil Mobility Expected to be immobile nih.gov Accumulates in soil, low potential for groundwater contamination
Water Solubility Low vulcanchem.com Tends to partition to sediment and suspended solids nih.govnih.gov
Biodegradation Not a significant degradation pathway nih.govnih.gov Persistent in soil and aquatic environments
Photolysis May be susceptible to direct photolysis by sunlight nih.govnih.gov Potential degradation pathway in the atmosphere and water surface

Photolytic Degradation (e.g., Sunlight Susceptibility)

The degradation of azaarenes by sunlight (photolysis) is a significant environmental transformation pathway. In contrast to their parent PAHs, the photodegradation of azaarenes can yield products similar to those formed through biological transformation, such as ketones and hydroxylated derivatives. researchgate.net The rate and susceptibility to photolysis are influenced by the compound's ability to absorb UV radiation. researchgate.net For dibenzacridines, the structural arrangement and shielding of the nitrogen atom's lone pair electrons appear to influence their properties, which may affect their photoreactivity. ruc.dk

Photodegradation Data for Related Polycyclic Aromatic Compounds

CompoundMatrix/ConditionsWavelengthHalf-Life / Degradation RateReference
Dibenz(a,h)anthraceneAdsorbed on silica (B1680970) gel>290 nm45.3% degradation in 17 hours nih.gov
Dibenz(a,h)anthraceneAdsorbed on aluminum oxide>290 nm (Mercury lamp)4.63 hours nih.gov
Dibenz(a,h)anthraceneAcetonitrileNot specified12.4 hours nih.gov
DibenzothiopheneNear surface aqueousSimulated midsummer sunlight5.7 days (estimated) nih.gov
Acridine (B1665455)Sunlight (The Netherlands, May)Natural sunlightSlower than under laboratory UV radiation uva.nl

Biotransformation in Environmental Matrices (e.g., Biodegradability)

Biotransformation by microorganisms is a key process determining the fate and persistence of PAHs in the environment. Generally, azaarenes like this compound are considered to have lower biodegradability and thus higher persistence compared to their parent PAHs. psu.edu

Specific data on the biodegradation rate of this compound in environmental matrices like soil and water is scarce. However, studies on its isomers suggest high persistence. For instance, research on Dibenz[a,j]acridine (B14077) showed no mineralization in five different soil types over a 160-day period. epa.gov Likewise, the aerobic soil half-life for the related isomer Dibenz[a,h]acridine (B14076) is estimated to be greater than 160 days, indicating it is resistant to aerobic biodegradation. epa.gov This resistance is attributed to their stable, multi-ringed structure.

While complete mineralization is slow, biotransformation does occur. Studies have confirmed that Dibenz[c,h]acridine is metabolized by organisms, leading to the formation of various products. iarc.fr In vertebrates, this biotransformation can produce mutagenic dihydrodiol metabolites. researchgate.net This metabolic activation is a critical step, as it relates to the compound's biological activity. researchgate.net

Bioavailability and Bioaccumulation Potential

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Azaarenes like this compound are noted to have higher water solubility and bioavailability compared to their homocyclic PAH counterparts. psu.edu This increased bioavailability can offset their relatively lower concentrations in the environment, making their potential for biological uptake significant. psu.edu The uptake of PAHs by aquatic organisms is a complex process influenced by the chemical's properties (like the octanol-water partition coefficient, Kow), environmental variables (such as suspended matter and dissolved organics), and biological factors (like an organism's ability to metabolize the compound). gov.bc.ca

Uptake and Accumulation in Organisms

Once bioavailable, this compound has a tendency to be taken up and accumulate in organisms, a process known as bioaccumulation. psu.edu The potential for a chemical to concentrate in an organism from the water is often quantified by the bioconcentration factor (BCF).

Specific BCF values for this compound are not available in the cited literature. However, data for the closely related isomer Dibenz[a,h]acridine show a measured BCF of 100 in fathead minnows (Pimephales promelas). nih.govnih.gov According to standard classification schemes, this BCF value suggests a high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized. nih.govnih.gov The ability of an organism to metabolize PAHs is a crucial factor; species with lower metabolic capacities, such as some mollusks and algae, tend to exhibit higher BCFs than fish and crustaceans, which can metabolize these compounds more readily. ccme.ca For some PAHs, uptake from surrounding water has been shown to be more efficient than uptake from sediment. researchgate.net

Bioaccumulation Data for Azaarenes and Related Compounds

CompoundOrganismParameterValueReference
Dibenz[a,h]acridineFathead minnow (Pimephales promelas)BCF100 nih.govnih.gov
AcridineDaphniaBCF30 nih.gov
AcridineFathead minnow (Pimephales promelas)BCF125-126 nih.gov
AcridineGuppy (Poecilia reticulata)BCF1300 nih.gov

Advanced Analytical and Spectroscopic Characterization of Dibenz A,c Acridine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in isolating Dibenz[a,c]acridine from complex mixtures, a critical step for accurate quantification and further structural analysis. Various chromatographic methods offer different advantages in terms of sensitivity, resolution, and efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

GC-MS has been successfully applied to the analysis of azaarenes in various samples, including atmospheric particulate matter. tandfonline.com The efficiency of separation is a key advantage of GC-MS, allowing for the resolution of numerous azaarenes within a single analytical run. tandfonline.com For instance, the detection limit for this compound using GC-MS has been reported to be 2.56 μg.L⁻¹. tandfonline.comresearchgate.net The use of certified reference materials is crucial for method validation and to ensure the accuracy of quantification.

Table 1: GC-MS Parameters for Azaarene Analysis

Parameter Value/Description
Column Type OPTIMA-210 Macherey-Nagel (30 m × 0.32 mm, 0.25 μm film thickness) researchgate.net
Detection Limit (this compound) 2.56 μg.L⁻¹ tandfonline.comresearchgate.net

| Application | Analysis of azaarenes in atmospheric particulate matter (PM10) tandfonline.com |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a fluorescence detector, it becomes a highly sensitive and selective method for fluorescent compounds like this compound.

HPLC with fluorescence detection has been shown to be the most sensitive method for determining azaarenes, with a detection limit for this compound as low as 0.04 μg.L⁻¹. tandfonline.com This method has been used to determine azaarenes, including this compound, in food samples such as roasted pork loin. mdpi.com The retention time for this compound in a specific HPLC-FLD system was reported to be 13.1 minutes. mdpi.com

Table 2: HPLC-FLD Parameters for Azaarene Analysis

Parameter Value/Description
Detection Method Fluorescence Detection tandfonline.commdpi.com
Detection Limit (this compound) 0.04 μg.L⁻¹ tandfonline.com
Retention Time (this compound) 13.1 min mdpi.com

| Application | Determination of azaarenes in roasted pork loin mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. umich.edu In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the adsorbent versus the solvent. umich.edu

A densitometric TLC method has been developed for the qualitative and quantitative analysis of seven azaarenes, including this compound. researchgate.net This method utilizes RP-18/UV plates with a mobile phase of dichloromethane-n-hexane-2-propanol (6:4:0.1, v/v) and quantifies the azaarenes by measuring fluorescence intensity at 380 nm. researchgate.net The limit of determination for this compound using this method ranges from 0.04 to 0.30 ng per spot. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for its quantitative analysis. These methods rely on the interaction of the molecule with electromagnetic radiation.

Fluorescence Spectroscopy (e.g., Synchronous Fluorescence Spectroscopy, Spectrofluorimetry)

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emitted from a sample after it absorbs light. For a molecule like this compound, which is fluorescent, this method can provide both qualitative and quantitative information.

Synchronous fluorescence spectroscopy is a variation where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. oup.comualberta.ca This approach can simplify complex spectra and enhance selectivity by narrowing the emission bands. oup.com Spectrofluorimetry has been used in conjunction with TLC for the detection of benzacridines. vdoc.pub

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule. nerc.ac.uk The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.za The resulting spectrum is characteristic of the molecule's electronic structure and can be used for both identification and quantification.

The UV-Vis spectrum of a compound is influenced by its molecular structure, and any shifts in the absorption bands can indicate interactions with other molecules or changes in the chemical environment. up.ac.za For aromatic compounds like this compound, the electronic transitions are typically of the π to π* type. up.ac.za The technique has been used to study the interaction of intercalating agents with DNA, where changes in the absorbance spectra reveal the nature of the interaction. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acridine (B1665455)
Benz[c]acridine (B1195844)
Benzo[a]acridine
Dibenzo[a,h]acridine
Dibenzo[a,j]acridine
Benzo(f)quinoline
Phenanthridine
Benzo(h)quinoline
Dichloromethane (B109758)
n-Hexane
2-Propanol

Infrared (IR) Spectroscopy (e.g., Matrix-Isolated IR)

Matrix-isolation infrared (IR) spectroscopy is a powerful technique for studying the vibrational modes of molecules like this compound. In this method, the molecule of interest is trapped within an inert solid matrix (such as argon) at low temperatures, which minimizes intermolecular interactions and allows for the acquisition of highly resolved spectra.

While a detailed, publicly available spectrum for this compound is not widespread, studies on a series of polycyclic aromatic nitrogen heterocycles (PANHs), including the dibenzacridines, provide significant insights. rsc.orgleidenuniv.nl The incorporation of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework induces notable changes in the IR spectrum compared to its non-nitrogenated parent molecule.

Research indicates that PANHs, including this compound, exhibit an intense vibrational band around 1400 cm⁻¹ (7.14 µm). rsc.org This feature is attributed to a C-N-C rocking motion that arises when a nitrogen atom is positioned para (opposite) to an in-plane, solo C-H group. rsc.org Furthermore, another characteristic intense band is observed in the approximate range of 1480-1515 cm⁻¹ (6.76-6.60 µm), resulting from a C-N-C asymmetric stretch in molecules containing a para hydrogen. rsc.org The NASA Ames PAH IR Spectroscopic Database confirms that a matrix-isolated infrared spectrum for neutral this compound has been experimentally recorded. astrochemistry.org General trends observed in PANH spectra show that nitrogen substitution tends to increase the intensity of the C-C and C-H in-plane bending region (1100-1600 cm⁻¹) while the C-H out-of-plane (CHoop) region (500-1100 cm⁻¹) intensity remains largely unchanged. leidenuniv.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H (proton) and ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

Sample Preparation and Extraction Methodologies

The accurate detection of this compound in various environmental samples necessitates robust and efficient sample preparation and extraction protocols to isolate the analyte from complex matrices.

Extraction from Environmental Matrices (e.g., Particulate Matter, Soil, Water)

This compound is found in environmental matrices as a product of incomplete combustion. nih.gov Various methods have been developed for its extraction from these sources.

Particulate Matter: For airborne particulate matter, a common technique involves extraction with toluene (B28343) coupled with ultrasonic treatment. nih.govnih.gov Soxhlet extraction is another widely used method, employing solvents such as hexane (B92381) or chloroform. nih.govresearchgate.net

Soil and Solid Waste: The analysis of solid matrices like soil and waste often utilizes methods outlined by the EPA. For instance, EPA Method 8270D, which involves gas chromatography/mass spectrometry, is applicable for the analysis of dibenzacridines in these matrices. nih.gov Ultrasonic extraction, as recommended in EPA method 3550C for solid samples, ensures intimate contact between the sample matrix and the extraction solvent. diva-portal.org

Water: For aqueous samples, solid-phase extraction (SPE) is a common approach. One study on a range of polycyclic aromatic compounds, including azaarenes, from contaminated water utilized Oasis HLB SPE cartridges, eluting with a dichloromethane/methanol (B129727) mixture. diva-portal.org

Clean-up Procedures for Complex Samples

Following initial extraction, a clean-up step is often essential to remove interfering compounds from the sample extract, thereby enhancing the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE) is a frequently employed clean-up technique. libretexts.org A highly selective procedure for isolating carcinogenic azaarenes from meat samples involves a tandem SPE system. This method uses a column filled with diatomaceous earth (Extrelut) coupled with a cation exchanger column (propylsulphonic acid, PRS). researchgate.net The target azaarenes are adsorbed onto the PRS column and can then be selectively eluted. researchgate.net

Another approach for complex samples like diesel exhaust particulates involves an initial SPE clean-up, followed by HPLC fractionation on silica phases. researchgate.net It is important to note that some standard clean-up techniques may not be suitable for all compounds. For example, standard silica gel clean-up is generally not recommended for nitrogen-containing PAHs like acridine as it can lead to poor recovery. researchgate.net

Method Validation and Detection Limit Determination

To ensure the reliability of analytical results, methods for the determination of this compound must be rigorously validated. This process involves assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), and determining the limits of detection (LOD) and quantification (LOQ).

Various analytical methods have been validated for the quantification of this compound. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive technique for this purpose. One study reported an LOQ of 0.01 ng/g for this compound in meat samples, with excellent linearity (regression coefficient r > 0.999) and repeatability (RSD) ranging from 0.7% to 6.1%. nih.gov Another comparison of methods for analyzing azaarenes in atmospheric particulate matter found HPLC-fluorescence to be the most sensitive method. researchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique, valued for its high separation efficiency, especially for complex mixtures of isomers. researchgate.net The validation of these methods provides the necessary confidence in their application for monitoring this compound in diverse and complex samples.

Below is a table summarizing the performance of different analytical methods for the determination of this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r or R²)RecoveryReference
HPLC-FLDAtmospheric Particulate Matter0.04 µg/L--- researchgate.net
GC-MSAtmospheric Particulate Matter2.56 µg/L--- researchgate.net
HPLC-FLDRoasted Pork Loin-0.01 ng/g>0.999- nih.gov
LC-APCI-MS/MSVegetable Oils & Animal Fats-2-25 ng/kg range>0.9770.7-98.7% researchgate.net

Computational and Theoretical Chemistry Studies of Dibenz A,c Acridine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of Dibenz[a,c]acridine and its derivatives. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to this compound and its analogues to understand their ground-state properties, such as molecular geometry, orbital energies, and electrostatic potential.

DFT calculations on derivatives like 7-(2-Chlorophenyl)dibenzo[c,h]acridine (an isomer of a substituted this compound) have been used to determine key electronic parameters. vulcanchem.com For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict the electronic band gap, which for some analogues is around 3.2 eV, indicating potential semiconductor behavior. vulcanchem.com The electrostatic potential map can also be generated, revealing regions of high or low electron density. In acridine (B1665455) systems, a localized negative charge is often found on the nitrogen atom, which is a key site for protonation and intermolecular interactions. vulcanchem.com

In studies of platinum(II) complexes incorporating a dibenzo[c,h]acridine (DBA) ligand, DFT has been used to optimize the ground state (S₀) geometries. mdpi.com These calculations confirm the planarity of the rigid DBA ligand, a crucial feature for its photophysical properties. mdpi.com Furthermore, DFT is employed to calculate the energies and distributions of molecular orbitals (HOMO and LUMO), which are essential for understanding the nature of electronic transitions and the electrochemical behavior of these complexes. mdpi.com For example, in a series of [Pt(dba)(L)] complexes, the HOMO was found to be largely centered on the Pt(II) ion and the DBA ligand, while the LUMO was primarily located on the DBA ligand. mdpi.com

Table 1: Selected DFT-Calculated Properties for Dibenzoacridine Derivatives

Compound/SystemCalculated PropertyFindingReference
7-(2-Chlorophenyl)dibenzo[c,h]acridine AnalogueHOMO-LUMO Gap~3.2 eV vulcanchem.com
7-(2-Chlorophenyl)dibenzo[c,h]acridine AnalogueElectrostatic PotentialLocalized negative charge on the acridine nitrogen vulcanchem.com
[Pt(dibenzo[c,h]acridine)(L)] ComplexesGround State (S₀) GeometryThe DBA ligand is completely planar. mdpi.com
[Pt(dibenzo[c,h]acridine)(dmso)]Oxidation ProcessAssigned to an essentially Pt-centered Pt(II)/Pt(III) couple based on DFT. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the computational tool of choice for many medium-to-large systems. rsc.org It is used to calculate excited-state energies, which correspond to UV-visible absorption spectra, and to understand the nature of electronic transitions.

For platinum complexes of dibenzo[c,h]acridine, TD-DFT calculations have been successfully used to model their absorption and emission spectra. mdpi.comresearchgate.net The calculated spectra often show excellent agreement with experimental data, validating the computational approach. mdpi.com For example, the calculated absorption spectra for [Pt(dba)(L)] complexes accurately reproduced the experimental long-wavelength absorption bands. mdpi.com These calculations allow for the assignment of electronic transitions; the main absorption peak for [Pt(dba)(dmso)] at approximately 283 nm was found to correspond to transitions with dominant contributions from HOMO−1→LUMO+1, HOMO−3→LUMO+3, and HOMO−7→LUMO excitations. mdpi.com

TD-DFT is also crucial for understanding the properties of the lowest triplet excited state (T₁), which is responsible for the phosphorescence in these platinum complexes. mdpi.com The calculations can determine the character of the T₁ state, revealing it to be primarily a ligand-centered (³LC) state with some metal-to-ligand charge transfer (³MLCT) character. mdpi.com This high ³LC character helps to explain the marginal influence of ancillary ligands on the photoluminescence properties of the complexes. mdpi.com In studies of helicene-like molecules based on dibenzo[c,h]acridine, TD-DFT calculations, combined with experimental transient absorption spectroscopy, have been essential in elucidating the ultrafast excited-state dynamics, including the formation of long-lived triplet species through intersystem crossing. researchgate.nettandfonline.com

Table 2: TD-DFT Results for Dibenzo[c,h]acridine-Based Systems

SystemProperty InvestigatedKey Finding from TD-DFTReference
[Pt(dba)(L)] ComplexesAbsorption SpectraCalculated spectra agree well with experimental data, with only a slight redshift. mdpi.com
[Pt(dba)(L)] ComplexesEmission SpectraCalculated emission spectra are in excellent agreement with experimental findings at 77 K. mdpi.comresearchgate.net
[Pt(dba)(L)] ComplexesTriplet State (T₁) CharacterPredominantly ligand-centered (LC) character (76-91%), with minor metal-to-ligand charge transfer (MLCT) character. mdpi.com
Helicene-like bidibenzo[c,h]acridinesExcited-State DynamicsSuggests the formation of a long-lived structurally relaxed triplet species through intersystem crossing. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. These techniques are particularly useful for large systems like proteins and DNA.

Conformational Analysis and Molecular Dynamics

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a powerful tool for this analysis by simulating the atomic motions of a system over time. whiterose.ac.uk

For rigid molecules like this compound, the conformational space is relatively limited compared to flexible molecules. The core structure is largely planar. mdpi.com DFT-optimized geometries have confirmed the planarity of the related dibenzo[c,h]acridine ligand in both its ground (S₀) and lowest triplet (T₁) excited states. mdpi.com However, studies on related N-aryl acridine derivatives show that different conformations, such as folded or planar, can be adopted depending on the substituents and the solid-state packing. researchgate.net These different conformations can lead to distinct photophysical properties like mechanochromism and room-temperature phosphorescence. researchgate.net While direct MD simulations on this compound are not widely reported, the techniques are well-established for exploring how such molecules might flex or interact within a complex environment, such as a liquid crystalline phase or a polymer matrix. whiterose.ac.uk

Protein-Ligand Interaction Modeling (e.g., DNA, Enzymes, Receptors)

Modeling the interaction of small molecules like this compound with biological macromolecules is crucial for understanding their biological activity. Molecular docking and MD simulations are the primary tools for this purpose. researchgate.net

Acridine derivatives are well-known to interact with DNA, typically by intercalating between base pairs. researchgate.netnih.gov This interaction is driven by the planar aromatic structure of the acridine core, which facilitates π-π stacking with the DNA bases. vulcanchem.com Docking studies on other acridine derivatives have been used to visualize and quantify these interactions, predicting binding energies and identifying key hydrogen bonds or hydrophobic interactions with the DNA grooves. sci-hub.se

The interaction of dibenzo derivatives with protein targets has also been investigated computationally. A theoretical study evaluated the interaction of several dibenzo compounds with the androgen receptor and the 5α-reductase enzyme, both relevant in prostate cancer. ccij-online.org Using docking software, researchers calculated thermodynamic parameters like the estimated free energy of binding and the inhibition constant to predict the affinity of the ligands for the protein's active site. ccij-online.org For instance, a derivative with a dibenzo[a,c]cycloheptene core showed a lower inhibition constant for the androgen receptor than the control inhibitor, suggesting a potentially strong interaction. ccij-online.org Such studies can identify the specific amino acid residues involved in the binding, providing a rationale for the molecule's biological effect and guiding the design of more potent inhibitors. sci-hub.seccij-online.org

Prediction of Reactivity and Metabolic Pathways

Theoretical models are instrumental in predicting how this compound interacts with biological systems. By calculating electronic properties and reaction energetics, scientists can forecast the molecule's metabolic activation pathways, which are crucial for understanding its biological effects.

The electronic structure of an aromatic compound dictates its fundamental chemical and physical properties. For aza-polycyclic aromatic hydrocarbons (aza-PAHs) like this compound, the introduction of a nitrogen atom into the carbocyclic frame of an anthracene-like structure significantly influences the distribution of electrons and the energies of the molecular orbitals.

Computational studies, often employing quantum chemical methods, are used to calculate key electronic parameters. The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental to predicting a molecule's tendency to undergo one-electron oxidation or reduction—key steps in certain metabolic pathways. nih.gov The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical; the HOMO-LUMO gap is an indicator of chemical reactivity and is related to the electronic transition energies observed in UV-Vis spectroscopy. rsc.org

The nitrogen atom, being more electronegative than carbon, stabilizes orbitals that have significant electron density where the nitrogen is located. rsc.org This can alter the HOMO-LUMO gap and shift electronic absorption bands relative to the parent hydrocarbon. rsc.org Resonant electron capture studies on related aza-aromatics have shown that these molecules can form long-lived molecular negative ions, a property dependent on their electron affinity and electronic structure. iarc.fr

Theoretical calculations provide values for these properties, which are often correlated with experimental data on genotoxicity and metabolic activation. For instance, a high ionization potential (>8.10 eV for a related isomer) is considered predictive of a metabolic activation mechanism involving mono-oxygenation rather than one-electron oxidation. oup.com

Table 1: Calculated Electronic Properties of Related Azaarenes This table presents calculated data for structurally related azaarenes to illustrate typical values for these descriptors.

CompoundIonization Potential (eV)Electron Affinity (eV)
Acridine8.7360.559
Benz[a]acridine8.6240.992
Benz[c]acridine (B1195844)8.5450.981
Quinoline8.8770.468

Data sourced from a study on azaarenes and their correlation with genotoxicity. nih.gov


The "bay-region" theory is a cornerstone for predicting the carcinogenicity of polycyclic aromatic hydrocarbons and their aza-analogs. This theory posits that the most carcinogenic metabolites are often diol epoxides where the epoxide ring is located in a sterically hindered "bay-region" of the molecule.

For dibenzacridines, metabolic activation is predicted to proceed through cytochrome P450-mediated oxidation to form arene oxides, which are then hydrated by epoxide hydrolase to yield trans-dihydrodiols. nih.gov Subsequent oxidation of the bay-region double bond of the dihydrodiol forms the highly reactive bay-region diol epoxides. nih.gov These electrophilic metabolites can readily form covalent adducts with nucleophilic sites in DNA, leading to mutations.

Computational studies using Density Functional Theory (DFT) have been applied to isomers like dibenz[a,h]acridine (B14076) to model this pathway. researchgate.netacs.org These studies calculate the relative stabilities of the potential carbocations that form upon the opening of the epoxide ring. The calculations for dibenz[a,h]acridine suggest that the formation of a benzylic carbocation is an energetically favorable, often barrierless process from the O-protonated epoxide. researchgate.net The relative stability of these carbocations is used to predict the reactivity and, consequently, the mutagenic potential of the corresponding diol epoxides. oup.comresearchgate.net Given its structure, this compound is also predicted to be metabolically activated via a bay-region diol epoxide pathway. Studies on its isomers show that the precise location of the nitrogen atom influences the regioselectivity of metabolism and the ultimate biological activity of the resulting diol epoxides. conicet.gov.ar

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. dmu.dk These models are essential for screening large numbers of chemicals, prioritizing them for experimental testing, and predicting their potential hazards and environmental fate. nih.gov

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. dmu.dk These descriptors can be calculated from the two-dimensional or three-dimensional structure of the molecule using computational software and are categorized based on the type of information they encode. dmu.dk

Common categories of descriptors include:

Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.

Geometrical Descriptors: Derived from the 3D structure, including molecular size, shape, and surface area.

Hydrophobic Descriptors: Quantify the molecule's lipophilicity, such as the logarithm of the octanol-water partition coefficient (log Kow). This is critical for modeling transport across biological membranes. psu.edu

Electronic Descriptors: Reflect the electronic environment of the molecule, including ionization potential, electron affinity, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

For aza-PAHs, studies have shown that descriptors related to molecular size, such as ellipsoidal volume and molar refractivity, are important for modeling biological potencies like the activation of the aryl hydrocarbon receptor (AhR). fachoekotoxikologie.de

Table 2: Example Molecular Descriptors for Acridine and its Benzo-Isomers This table provides examples of different types of molecular descriptors calculated for related acridine compounds.

CompoundMolecular Volume (ų)Molecular Surface Area (Ų)log Kow (Octanol-Water Partition Coefficient)Dipole Moment (Debye)
Acridine166.25187.503.401.961
Benz[a]acridine210.19230.414.632.122
Benz[c]acridine210.35231.064.632.133

Data sourced from a study on azaarenes. nih.gov log Kow values are experimental or estimated.


Once a set of relevant molecular descriptors is generated, statistical methods are used to build a mathematical model that links them to an experimental endpoint. dmu.dk

Biological Potency Modeling: QSAR models have been successfully developed to predict the biological potency of azaarenes. For example, the potency of various aza-PAHs to induce a toxic response via the aryl hydrocarbon receptor (AhR) has been modeled. fachoekotoxikologie.de These models revealed that molecular size and volume were key determining factors, demonstrating that larger, bulkier molecules may have a better fit in the receptor's binding pocket. fachoekotoxikologie.de Such models are invaluable for predicting the "dioxin-like" toxicity of these compounds without extensive animal testing.

Environmental Fate Modeling: QSAR and QSPR are widely used in environmental risk assessment to predict how a chemical will behave in the environment. nih.gov For compounds like this compound, models can predict key environmental fate parameters:

Persistence: Models can estimate a chemical's resistance to degradation (e.g., biodegradation, photodegradation). Photodegradation is a key abiotic process for PAHs in sunlit surface waters. rsc.org

Bioaccumulation: The octanol-water partition coefficient (log Kow) is a crucial descriptor used to predict a chemical's tendency to accumulate in the fatty tissues of organisms. The log Kow for isomers of this compound are high (e.g., 5.73 for dibenz[a,h]acridine), suggesting a significant potential for bioaccumulation. psu.edu

Toxicity: Ecotoxicity endpoints, such as the Predicted No-Effect Concentration (PNEC), can be estimated using QSAR models, which helps in classifying the environmental hazard of a substance. For example, QSAR-based assessments have been used to evaluate the persistence, bioaccumulation, and toxicity (PBT) profile of related benzacridines.

These predictive models are critical components of regulatory frameworks like REACH, allowing for the screening and prioritization of chemicals for further investigation and potential regulation.

Future Research Directions and Unexplored Avenues for Dibenz A,c Acridine

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

Current synthetic methods for dibenz[a,c]acridine often suffer from low yields and a lack of regioselectivity, producing a mixture of isomers. vulcanchem.com Future research should focus on developing novel synthetic strategies that offer greater control and efficiency.

Key areas for exploration include:

Catalytic Systems: Investigating new catalysts, such as palladium-based systems, for cross-coupling reactions could lead to more selective and higher-yielding syntheses. acs.org The use of the Friedländer reaction and Ullmann coupling has shown promise for producing helicene-like dibenzo[c]acridine compounds on a larger scale. acs.orgnih.gov

Regioselective Cyclization: Developing methods for regioselective thermal cyclization of precursor molecules could provide a direct and efficient route to this compound, avoiding the formation of unwanted isomers. oup.com

Modular Approaches: A modular synthesis strategy, which allows for the variation of substituents on the acridine (B1665455) skeleton, would be highly valuable for creating a library of derivatives for further study. researchgate.net

Comprehensive Elucidation of Metabolic Pathways and Enantiospecificity in Diverse Biological Systems

The metabolism of this compound is a critical factor in its biological activity. While it is known to be metabolized by cytochrome P450 enzymes to form reactive intermediates, a more detailed understanding of these pathways is needed. vulcanchem.compsu.edu

Future research should address:

Interspecies and Intersystem Differences: Comparative metabolic studies across different species (e.g., rodents vs. humans) and in various biological systems (e.g., liver vs. lung) are crucial for accurate risk assessment. nih.govnih.govnih.gov Studies have already shown differences in the regioselectivity of human and rat cytochrome P450 enzymes in metabolizing similar compounds. nih.gov

Enantiomer-Specific Metabolism: The stereoselectivity of metabolic enzymes can significantly influence the toxicity of the resulting metabolites. Investigating the enantiospecific metabolism of this compound to its dihydrodiol and diol epoxide metabolites is essential. psu.edu For the related dibenz[a,h]acridine (B14076), metabolism to the R,R-enantiomers of its diols is a key activation step. nih.gov

Identification of All Metabolites: A comprehensive identification of all metabolites, including minor ones, will provide a more complete picture of the metabolic fate of this compound. nih.govoup.com

Advanced Mechanistic Studies on Carcinogenicity and Mutagenicity Beyond DNA Adduction

While DNA adduct formation is a well-established mechanism of carcinogenicity for many PAHs, other pathways may also play a significant role for this compound.

Future research directions include:

Non-Genotoxic Mechanisms: Investigating non-genotoxic mechanisms, such as the modulation of cellular signaling pathways, oxidative stress, and receptor-mediated effects, is crucial for a complete understanding of its carcinogenicity.

Role of Metabolites: The specific roles of different metabolites in mutagenicity and carcinogenicity need to be elucidated. For instance, the "bay-region" diol epoxides of the related dibenz[a,j]acridine (B14077) have been identified as highly mutagenic. nih.gov

Comparative Mutagenicity: Comparing the mutagenic potential of this compound with its isomers and other PAHs in various cell systems can provide valuable insights into structure-activity relationships. aacrjournals.orgtandfonline.com

Exploration of Therapeutic and Biotechnological Applications of this compound Derivatives

The unique structure and biological activity of acridine-based compounds suggest potential for therapeutic and biotechnological applications. ontosight.aiceon.rsnih.gov

Areas for future investigation include:

Anticancer Agents: The ability of acridine derivatives to intercalate DNA and inhibit enzymes like topoisomerase makes them potential candidates for anticancer drug development. ontosight.ainih.govhumanjournals.com

Molecular Probes: The fluorescent properties of this compound and its derivatives could be exploited for the development of molecular probes for biological imaging and sensing applications. vulcanchem.comontosight.ai

Catalysis: Functionalized this compound derivatives could serve as ligands in catalysis. vulcanchem.com

Refined Environmental Risk Assessment and Remediation Strategies

This compound is an environmental contaminant found in sources like automobile exhaust and cigarette smoke. nih.govnih.gov A more refined understanding of its environmental fate and the development of effective remediation strategies are needed.

Future research should focus on:

Environmental Fate and Transport: Detailed studies on the persistence, bioaccumulation, and transport of this compound in various environmental compartments are necessary. ontosight.ai

Biodegradation: Investigating microbial pathways for the degradation of this compound could lead to the development of bioremediation strategies. The high persistence of related dibenzacridines in soil highlights the need for such research.

Photodegradation: Understanding the photodegradation processes of this compound under environmental conditions can help predict its environmental lifetime. vulcanchem.com

Integration of In Silico, In Vitro, and In Vivo Data for Predictive Modeling

Integrating data from computational (in silico), cell-based (in vitro), and whole-organism (in vivo) studies is crucial for developing robust predictive models for the toxicity and activity of this compound.

Key aspects of this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can help predict the toxicity of this compound and its derivatives based on their physicochemical properties. oup.com

Predictive Toxicology: Combining experimental data with computational modeling can create predictive models for risk assessment, reducing the need for extensive animal testing.

Bridging Experimental Systems: Establishing clear correlations between in vitro and in vivo data will enhance the translation of laboratory findings to real-world scenarios.

Investigation of this compound in Complex Mixtures and Occupational Exposures

Human and environmental exposures to this compound typically occur in the context of complex mixtures of PAHs and other chemicals. iarc.fr

Future research should address:

Analysis in Complex Matrices: Developing and refining analytical methods for the detection and quantification of this compound in complex environmental and biological samples is essential. nih.govresearchgate.net

Mixture Toxicity: Investigating the toxicological interactions of this compound with other components of chemical mixtures is critical for understanding its real-world health risks.

Occupational Exposure: Assessing occupational exposure levels in industries where PAHs are prevalent, such as those involving coal gasification and asphalt (B605645) production, is important for protecting worker health. sanei.or.jpsanei.or.jp

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting Dibenz[a,j]acridine in environmental samples?

  • Methodology : High-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are recommended. Use certified reference standards like H-173N (neat) or H-173S (solution, 30 µg/mL) for calibration . Environmental matrices require extraction with organic solvents (e.g., acetone or ethyl ether), followed by cleanup using silica gel columns to isolate polycyclic aromatic hydrocarbons (PAHs) . Quantify using isotope-dilution techniques with deuterated internal standards (e.g., Dibenz[a,j]acridine-d13 Solution) to minimize matrix interference .

Q. How is Dibenz[a,j]acridine classified in terms of carcinogenic risk?

  • Classification : The International Agency for Research on Cancer (IARC) classifies Dibenz[a,j]acridine as Group 2A ("probably carcinogenic to humans") based on robust evidence of DNA adduct formation in murine models and Hras gene mutations . Key studies include topical application experiments showing dose-dependent tumorigenicity and 32P-postlabeling analysis of DNA modifications .

Q. What safety protocols are essential when handling Dibenz[a,j]acridine in laboratory settings?

  • Safety Measures : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound at 2–8°C in airtight containers to prevent degradation . Design experiments in fume hoods to avoid inhalation exposure (UN ID: 2811; Hazard Class 6.1(b)) . For waste disposal, incinerate at >1,000°C to ensure complete decomposition of PAHs .

Advanced Research Questions

Q. How do metabolic activation pathways of Dibenz[a,j]acridine contribute to its carcinogenicity?

  • Mechanistic Insights : Dibenz[a,j]acridine is metabolized in rodent liver microsomes via cytochrome P450 isoforms (e.g., CYP3A4) into reactive intermediates, primarily trans-3,4-dihydrodiol and 5,6-oxide derivatives . The 3,4-dihydrodiol intermediate undergoes further epoxidation, forming DNA adducts that induce A→T and G→T transversions in the Hras oncogene . To replicate these pathways in vitro, incubate the compound with NADPH-fortified liver microsomes and analyze metabolites using LC-MS/MS with deuterated analogs for quantification .

Q. How can conflicting data on the carcinogenic potency of Dibenz[a,j]acridine isomers be resolved?

  • Data Reconciliation : Discrepancies arise from variations in metabolic activation efficiency and experimental models (e.g., topical vs. systemic exposure). For example, Dibenz[a,h]acridine (Group 2B) has a lower potency factor (PEF = 0.1) than Dibenz[a,j]acridine due to limited bioassay data, requiring extrapolation from structural analogs . To address contradictions:

  • Perform comparative mutagenicity assays in Salmonella strains (e.g., TA98 and TA100) with metabolic activation .
  • Use computational QSAR models to predict relative reactivity based on ring topology and electron density .

Q. What experimental designs are optimal for studying DNA adduct formation by Dibenz[a,j]acridine?

  • Protocol Design :

In Vivo Models : Apply Dibenz[a,j]acridine topically to CD-1 mouse skin (e.g., 50 µg/dose, 3×/week) and harvest epidermal DNA after 24–48 hours .

Adduct Detection : Use 32P-postlabeling to isolate adducts, followed by thin-layer chromatography (TLC) or HPLC for quantification .

Mutation Analysis : Amplify Hras exons via PCR and sequence to identify codon 61 mutations (A→T transversions) . Include negative controls (vehicle-treated tissue) and positive controls (e.g., benzo[a]pyrene) for validation.

Methodological Considerations

  • Quality Control : Always use certified reference materials (e.g., CAS 224-42-0 for Dibenz[a,j]acridine) to ensure analytical precision .
  • Statistical Rigor : Apply error analysis (e.g., standard deviation of triplicate measurements) and non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.